molecular formula C13H26N2O3 B15358860 tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate

tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate

Cat. No.: B15358860
M. Wt: 258.36 g/mol
InChI Key: HGEVLERANDHWRQ-SNVBAGLBSA-N
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Description

Tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, a 2-hydroxy-2-methyl-propyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with piperazine as the core structure.

  • Functionalization: The piperazine ring is functionalized with a 2-hydroxy-2-methyl-propyl group through a series of reactions involving protection and deprotection steps.

  • Esterification: The carboxylate ester group is introduced using tert-butyl alcohol under acidic or basic conditions.

  • Chiral Resolution: The (3R)-enantiomer is isolated using chiral resolution techniques to ensure the desired stereochemistry.

Industrial Production Methods:

  • Flow Chemistry: Modern industrial methods may employ flow chemistry techniques to streamline the synthesis process, ensuring higher yields and purity.

  • Catalysis: Catalysts are often used to improve reaction efficiency and selectivity, particularly in the esterification step.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the ester group.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted piperazines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development. Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • Tert-butyl Piperazine-1-carboxylate: Lacks the 2-hydroxy-2-methyl-propyl group.

  • Piperazine-1-carboxylate: Does not have the tert-butyl group.

  • 2-Hydroxy-2-methyl-propyl Piperazine-1-carboxylate: Lacks the tert-butyl group.

Uniqueness: The presence of both the tert-butyl group and the 2-hydroxy-2-methyl-propyl group in tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate provides unique chemical properties and reactivity patterns compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

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Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-6-14-10(9-15)8-13(4,5)17/h10,14,17H,6-9H2,1-5H3/t10-/m1/s1

InChI Key

HGEVLERANDHWRQ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(C)(C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(C)(C)O

Origin of Product

United States

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